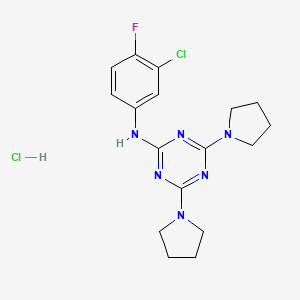
N-(3-chloro-4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is planar due to its aromaticity, and the attached groups could add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The amine group could be protonated or alkylated. The chlorine and fluorine atoms on the phenyl ring make it more reactive towards electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activity of fluorinated triazine derivatives, which include compounds structurally similar to N-(3-chloro-4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride. These studies primarily focus on developing new compounds with potential antiproliferative activities against various cancer cell lines. For instance, Dolzhenko et al. (2008) synthesized fluorinated triazin-5-amines and evaluated their antiproliferative activity against breast, colon, and lung cancer cell lines (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).
Antimicrobial and Antitumor Activities
Several studies have explored the use of triazine derivatives as building blocks for synthesizing compounds with antimicrobial and antitumor activities. For example, Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing comparable inhibition effects to those of 5-fluorouracil (Riyadh, 2011).
Antibacterial Agents
The synthesis of new triazine derivatives as lamotrigine analogs has been investigated for their potential as antibacterial agents. Alharbi and Alshammari (2019) reported the synthesis of fluorine-substituted amino-1,2,4-triazines and evaluated their in vitro antibacterial activity against various bacterial strains (Alharbi & Alshammari, 2019).
Two-Photon Absorption Property
Research has also been conducted on the synthesis of multi-branched two-photon absorption chromophores containing triazine derivatives. Yan et al. (2007) synthesized and characterized fluorophore compounds with two-photon absorption properties, demonstrating their potential in fluorescent imaging and photopolymerization applications (Yan et al., 2007).
Kinase Inhibition
Triazine derivatives have been identified as potent kinase inhibitors with anti-tumor activity in preclinical assays. Noronha et al. (2007) described the discovery of a triazine derivative as a Src kinase inhibitor, demonstrating activity in human tumor cell lines and animal models (Noronha et al., 2007).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6.ClH/c18-13-11-12(5-6-14(13)19)20-15-21-16(24-7-1-2-8-24)23-17(22-15)25-9-3-4-10-25;/h5-6,11H,1-4,7-10H2,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIIXTHODJWLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/no-structure.png)
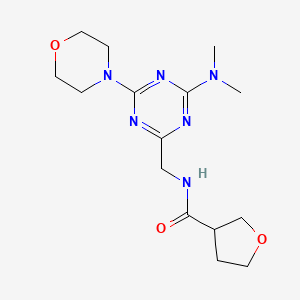
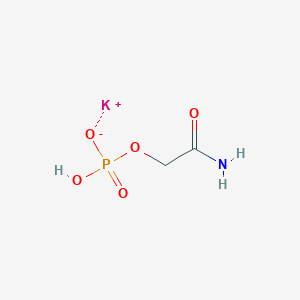
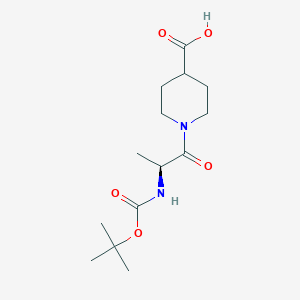
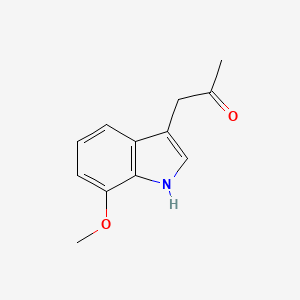
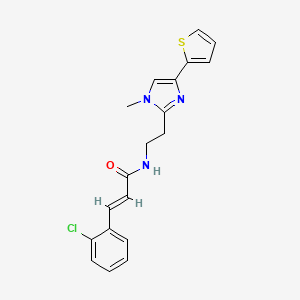

![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658284.png)
![N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2658286.png)
![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2658287.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide](/img/structure/B2658288.png)
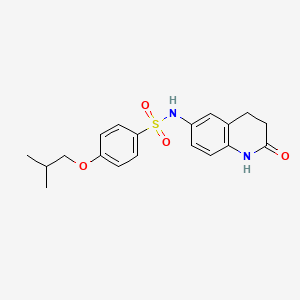
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2658291.png)